
2,3-Dinitrophenol
Overview
Description
2,3-dinitrophenol is a dinitrophenol.
Dinitrophenol, solution appears as a yellow colored liquid dissolved in an organic solvent. The flammability of the solution depends on the solvent. Dinitrophenol itself is combustible though it may require some effort to ignite. Toxic by skin absorption and inhalation. Prolonged exposure to fire or heat may result in the spontaneous decomposition and heating with a resultant explosion. Produces toxic oxides of nitrogen during combustion.
Dinitrophenol, wetted with not less than 15% water appears as a yellow crystalline solid. When not water wet a high explosive. Is easily ignited when dry and will burn very vigorously. Can burn when wet although some effort is required to ignite. Toxic oxides of nitrogen are produced when it burns. Used to make dyes, as a lumber preservative, and to make explosives.
Scientific Research Applications
Chemical Properties and Mechanism of Action
2,3-Dinitrophenol is a nitrophenol derivative known for its ability to uncouple oxidative phosphorylation in mitochondria. This uncoupling leads to increased metabolic rates and energy expenditure, making it a compound of interest in obesity research and metabolic disorders. The mechanism primarily involves the disruption of ATP synthesis, leading to increased heat production instead of energy storage.
Obesity and Weight Management
Historically, DNP was used in the 1930s as a weight loss agent due to its metabolic effects. Recent studies have revisited its potential applications in treating obesity and related metabolic disorders:
- Animal Studies : Research has demonstrated that controlled doses of DNP can prevent obesity in mice by increasing energy expenditure and reducing body weight significantly over extended periods (up to 20% reduction compared to controls) .
- Clinical Trials : The FDA has recently approved clinical trials for DNP to assess its safety and efficacy in treating conditions associated with obesity, diabetes, and other metabolic syndromes .
Neuroprotective Effects
Emerging studies suggest that DNP may have neuroprotective properties:
- Cognitive Function : In rodent models, DNP treatment has been associated with increased expression of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal health and cognitive function .
- Potential Therapies : DNP's ability to induce neurotrophic growth factors suggests it could be beneficial in treating neurodegenerative diseases such as Huntington’s Disease and Alzheimer’s Disease .
Toxicological Studies
While DNP has potential therapeutic applications, its toxicity profile is significant:
- Acute Toxicity : Case studies have documented severe toxicity from DNP ingestion, including multi-organ failure and hyperthermia . A notable case involved a bodybuilder who suffered fatal consequences after prolonged use of DNP for weight loss .
- Chronic Exposure Effects : Long-term exposure studies indicate that even at lower doses, DNP can lead to detrimental health effects such as liver injury and dermatitis .
Table 1: Summary of Research Findings on this compound
Case Study 1: Chronic Intoxication
A reported case involved a 21-year-old bodybuilder who experienced severe health complications due to chronic consumption of DNP. Symptoms included tachycardia and multi-organ failure leading to death after six months of use. Autopsy findings confirmed extensive visceral congestion attributed to DNP toxicity .
Case Study 2: Weight Loss Trials
In controlled trials involving rodents, administration of DNP resulted in a marked reduction in body weight and improved metabolic markers compared to control groups. These findings support the hypothesis that DNP can be utilized as a potential therapeutic agent for obesity management when used under strict medical supervision .
Chemical Reactions Analysis
Protonation and Deprotonation Reactions
The phenolic hydroxyl group in 2,3-dinitrophenol exhibits acidic behavior due to the electron-withdrawing nitro groups. Its proton dissociation equilibrium has been studied thermochemically:
Property | Value | Method | Reference |
---|---|---|---|
ΔᵣH° (Enthalpy change) | 1324.0 ± 9.2 kJ/mol | Gas phase | |
ΔᵣG° (Gibbs free energy change) | 1295.0 ± 8.4 kJ/mol | Gas phase |
This reaction highlights the compound’s stability in deprotonated forms under alkaline conditions, consistent with its solubility in aqueous bases .
Thermal Decomposition
Dinitrophenols are thermally unstable. For this compound:
-
Explosive decomposition : Occurs under shock, friction, or heating, releasing toxic nitrogen dioxide (NO₂) .
Safety Data
Property | Description |
---|---|
Explosive strength (vs TNT) | ~81% (estimated from 2,4-DNP data) |
Decomposition temperature | Not explicitly reported; unstable above 150°C (inferred) |
Reactivity in Synthetic Chemistry
This compound’s nitro groups participate in electrophilic substitution reactions, though specific examples are sparse. Potential reactions include:
-
Nucleophilic aromatic substitution : Replacement of nitro groups under strongly basic or reducing conditions.
-
Coordination chemistry : Formation of metal complexes via phenolic oxygen and nitro groups.
Example: In catalysis, nitro groups in dinitrophenols (e.g., 2,4-DNP) enhance proton transfer in organocatalytic systems , suggesting 2,3-DNP could act similarly in acid-catalyzed reactions.
Environmental Degradation
This compound may undergo photolytic or microbial degradation in the environment, though data is limited. Key pathways inferred from nitroaromatic chemistry:
-
Photolysis : Cleavage of nitro groups under UV light.
-
Microbial reduction : Anaerobic bacteria reducing nitro groups to amines.
Degradation Byproducts
Pathway | Products |
---|---|
Photolysis | Nitrophenols, NOₓ, phenolic residues |
Microbial | Aminophenols, CO₂, H₂O |
Analytical Detection Methods
This compound’s detection in environmental or biological samples relies on:
-
Chromatography : HPLC or GC-MS for separation and quantification .
-
Spectroscopy : UV-Vis absorption at ~350 nm (nitroaromatic λₘₐₓ) .
Key Analytical Parameters
Method | Limit of Detection (LOD) | Matrix |
---|---|---|
HPLC-UV | ~0.1 ppm | Water, soil |
GC-MS | ~0.01 ppm | Biological fluids |
Q & A
Q. What are the key challenges in synthesizing 2,3-Dinitrophenol with high purity, and what methodological optimizations can improve yield?
Basic Research Focus
The synthesis of this compound (CAS 66-56-8) via nitration of ω-nitrophenol with Cu(NO₃)₂·2H₂O in ethanol often results in low yields (<20%) due to competing formation of isomers like 3,6- and 3,4-Dinitrophenol . Methodological improvements include:
- Chromatographic separation : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the desired isomer .
- Reaction monitoring : Employ TLC or HPLC to track isomer formation and optimize reaction time/temperature .
Q. How can researchers distinguish this compound from its structural isomers in mixed samples?
Basic Research Focus
Differentiation relies on physicochemical properties:
- Retention behavior : Reverse-phase HPLC (C18 column) with a mobile phase of acetonitrile/water (pH 2.5) separates isomers based on polarity differences (e.g., 2,3-DNP elutes earlier than 2,4-DNP) .
- Spectroscopic data : Compare NMR chemical shifts (e.g., aromatic proton splitting patterns) and IR carbonyl stretching frequencies (e.g., 2,3-DNP: ~1530 cm⁻¹ vs. 2,4-DNP: ~1600 cm⁻¹) .
Q. What experimental strategies mitigate the thermodynamic instability of this compound in aqueous solutions?
Advanced Research Focus
2,3-DNP undergoes hydrolysis under alkaline conditions, forming nitrophenolic byproducts. Stability can be enhanced by:
- pH control : Maintain solutions at pH 4–6 (buffered with acetate) to minimize deprotonation and degradation .
- Low-temperature storage : Store at –20°C in amber vials to reduce photolytic and thermal decomposition .
Q. How does this compound influence mitochondrial function compared to 2,4-DNP, and what mechanistic studies validate these differences?
Advanced Research Focus
While 2,4-DNP is a well-known uncoupler of oxidative phosphorylation, 2,3-DNP exhibits weaker protonophoric activity due to steric hindrance from nitro group positioning . Methodological approaches include:
- Oxygen consumption assays : Compare mitochondrial respiration rates in isolated rat liver mitochondria treated with equimolar doses of isomers .
- Membrane potential measurements : Use fluorescent probes (e.g., JC-1) to quantify depolarization efficiency .
Q. What analytical techniques are most effective for quantifying trace this compound in biological matrices like urine or serum?
Advanced Research Focus
Detection in biological samples requires high sensitivity and selectivity:
- LC-MS/MS : Employ electrospray ionization (ESI⁻) with multiple reaction monitoring (MRM) for transitions like m/z 183 → 153 (LOQ: 0.1 ng/mL) .
- Derivatization : Enhance detectability by forming methyl ethers with diazomethane, followed by GC-ECD analysis .
Q. How do solvent polarity and substituent effects modulate the dissociation constants (pKa) of this compound?
Basic Research Focus
The pKa of 2,3-DNP (≈4.1 in water) varies with solvent polarity. Methodological insights include:
- Potentiometric titration : Measure pH-dependent solubility in water-DMSO mixtures to assess solvent effects .
- Computational modeling : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict nitro group electronic contributions to acidity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Focus
2,3-DNP is toxic and mutagenic. Key precautions include:
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
- Waste disposal : Neutralize waste with 10% NaOH before incineration to degrade nitro groups .
Q. How can researchers resolve conflicting data on the oxidative stress effects of this compound in neuronal cell models?
Advanced Research Focus
Discrepancies arise from dose-dependent responses. Strategies include:
Properties
IUPAC Name |
2,3-dinitrophenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKBMNACOMRIAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | DINITROPHENOL, WETTED WITH NOT LESS THAN 15% WATER | |
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Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
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DSSTOX Substance ID |
DTXSID2075261 | |
Record name | Phenol, 2,3-dinitro- | |
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Molecular Weight |
184.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dinitrophenol, solution appears as a yellow colored liquid dissolved in an organic solvent. The flammability of the solution depends on the solvent. Dinitrophenol itself is combustible though it may require some effort to ignite. Toxic by skin absorption and inhalation. Prolonged exposure to fire or heat may result in the spontaneous decomposition and heating with a resultant explosion. Produces toxic oxides of nitrogen during combustion., Dinitrophenol, wetted with not less than 15% water appears as a yellow crystalline solid. When not water wet a high explosive. Is easily ignited when dry and will burn very vigorously. Can burn when wet although some effort is required to ignite. Toxic oxides of nitrogen are produced when it burns. Used to make dyes, as a lumber preservative, and to make explosives., Yellow needles or crystals | |
Record name | DINITROPHENOL, SOLUTION | |
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Record name | DINITROPHENOL, WETTED WITH NOT LESS THAN 15% WATER | |
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Record name | 2,3-Dinitrophenol | |
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Vapor Pressure |
0.000012 [mmHg] | |
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CAS No. |
25550-58-7, 66-56-8 | |
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Retrosynthesis Analysis
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